Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate
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Overview
Description
Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate is a chemical compound that belongs to the family of tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of cyclic azomethine ylides in asymmetric 1,3-dipolar cycloadditions . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of stereoselective synthesis and the use of catalytic systems are likely to be employed to ensure the efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate involves its interaction with specific molecular targets in the body. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include neurotransmitter receptors and enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tropane alkaloids such as tropine, atropine, and scopolamine . These compounds share a similar bicyclic structure but differ in their functional groups and biological activities.
Uniqueness
What sets endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-[(1S,5R)-3-methyl-8-azabicyclo[3.2.1]octan-3-yl]carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(4)7-9-5-6-10(8-13)14-9/h9-10,14H,5-8H2,1-4H3,(H,15,16)/t9-,10+,13? |
InChI Key |
HARRTJTXPGGUIH-HWYHXSKPSA-N |
Isomeric SMILES |
CC1(C[C@H]2CC[C@@H](C1)N2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1(CC2CCC(C1)N2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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